REACTION_CXSMILES
|
[Cl:1][C:2]([Cl:11])([Cl:10])[C:3]([C:5]1[NH:6][CH:7]=[CH:8][CH:9]=1)=[O:4].[I:12]I>FC(F)(F)C([O-])=O.[Ag+].C(Cl)(Cl)Cl>[I:12][C:8]1[CH:9]=[C:5]([C:3](=[O:4])[C:2]([Cl:1])([Cl:10])[Cl:11])[NH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
8.4 g
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)C=1NC=CC1)(Cl)Cl
|
Name
|
|
Quantity
|
10.16 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
silver trifluoroacetate
|
Quantity
|
8.6 g
|
Type
|
catalyst
|
Smiles
|
FC(C(=O)[O-])(F)F.[Ag+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added successively
|
Type
|
ADDITION
|
Details
|
the reaction mixture was poured into ice
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
CUSTOM
|
Details
|
was triturated in hexane
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
8.2 g (61%) of the expected compound, with a melting point of 118°-119° C., were recovered
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
IC=1C=C(NC1)C(C(Cl)(Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |